(R)-(-)-2-Phenylbutyric acid
Overview
Description
®-(-)-2-Phenylbutyric acid is an organic compound that belongs to the class of carboxylic acids. It is characterized by the presence of a phenyl group attached to the second carbon of a butyric acid chain. This compound is notable for its chiral nature, existing as an enantiomer with specific optical activity. The ®-(-) enantiomer is the focus of this article due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-2-Phenylbutyric acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-phenylbutenoic acid using chiral catalysts. This method ensures the production of the desired enantiomer with high enantiomeric excess. Another method involves the use of chiral auxiliaries in the alkylation of phenylacetic acid derivatives, followed by hydrolysis to yield the target compound.
Industrial Production Methods: On an industrial scale, the production of ®-(-)-2-Phenylbutyric acid often employs catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or rhodium in the presence of chiral ligands to achieve the desired stereoselectivity. The reaction conditions typically involve moderate temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: ®-(-)-2-Phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylbutanone or phenylbutanal.
Reduction: Formation of 2-phenylbutanol.
Substitution: Formation of bromophenylbutyric acid or nitrophenylbutyric acid derivatives.
Scientific Research Applications
®-(-)-2-Phenylbutyric acid finds applications in various fields of scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of ®-(-)-2-Phenylbutyric acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(S)-(+)-2-Phenylbutyric acid: The enantiomer of ®-(-)-2-Phenylbutyric acid, differing in optical activity and potentially in biological activity.
Phenylacetic acid: A structurally related compound with a phenyl group attached to an acetic acid chain.
2-Phenylpropionic acid: Similar structure but with a shorter carbon chain.
Uniqueness: ®-(-)-2-Phenylbutyric acid is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties. Its enantiomeric purity is crucial for applications in asymmetric synthesis and chiral resolution processes. The compound’s ability to interact selectively with biological targets makes it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2R)-2-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJWFSNDPCAWDK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354863 | |
Record name | (R)-(-)-2-Phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938-79-4 | |
Record name | (-)-2-Phenylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylbutyric acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000938794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-(-)-2-Phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, α-ethyl-, (αR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLBUTYRIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1238B41M1H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (R)-(-)-2-Phenylbutyric acid be used to create materials that selectively bind to specific molecules?
A1: Yes, this compound can be used as a building block in the synthesis of chiral selectors for molecular imprinting. [] This technique creates polymers with specific recognition sites for target molecules. [] While the provided research focused on other carboxylic acids like t-BOC-phenylalanine, the principle can be applied to this compound. [] By incorporating this molecule during the polymerization process, a macroporous polymer with cavities specifically shaped to accommodate this compound can be created. [] This allows for selective binding and potential applications in areas like separation, purification, and sensing.
Q2: Does this compound play a role in the luminescence of lanthanide complexes?
A2: Yes, this compound can act as a chiral ligand in lanthanide complexes, influencing their luminescent properties. [] Specifically, it forms dinuclear complexes with lanthanide ions, such as Europium (Eu) and Terbium (Tb), which exhibit strong fluorescent emissions. [] The chiral nature of this compound contributes to the overall chirality of the complex and can impact the energy transfer processes involved in luminescence. [] This property makes these complexes potentially useful in areas like display technologies and biological imaging.
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